An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-glutamic acid γ-methyl ester hydrochloride
An In-depth Technical Guide to the Chemical Properties of N-Methyl-L-glutamic acid γ-methyl ester hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of N-methyl-L-glutamic acid γ-methyl ester hydrochloride (H-N-Me-Glu(OMe)-OH.HCl). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document compiles information on closely related and structurally similar molecules, including L-glutamic acid 5-methyl ester and N-methyl-L-glutamic acid. This guide infers the likely properties and synthetic pathways for the target compound based on this available data, offering a valuable resource for researchers interested in its synthesis and potential applications. The document includes tabulated physicochemical data for related compounds, detailed experimental protocols for their synthesis, and a proposed synthetic workflow for H-N-Me-Glu(OMe)-OH.HCl.
Introduction
N-methylated amino acids and their esters are crucial building blocks in peptide synthesis and drug discovery. The N-methyl group can impart unique properties to peptides, such as increased metabolic stability, enhanced membrane permeability, and constrained conformational flexibility, which can lead to improved therapeutic profiles. N-methyl-L-glutamic acid γ-methyl ester hydrochloride is a derivative of the excitatory neurotransmitter L-glutamic acid, and as such, is of significant interest for applications in neuroscience and pharmacology. This guide aims to provide a detailed summary of the known chemical properties of this compound and its immediate precursors, addressing a notable gap in the readily available scientific literature.
Physicochemical Properties
Direct experimental data for H-N-Me-Glu(OMe)-OH.HCl is not widely available. Therefore, the following tables summarize the known quantitative data for structurally similar compounds to provide a comparative reference.
Table 1: Properties of L-Glutamic Acid 5-Methyl Ester
| Property | Value | Reference(s) |
| CAS Number | 1499-55-4 | [1][2][3] |
| Molecular Formula | C6H11NO4 | [1] |
| Molecular Weight | 161.16 g/mol | |
| Melting Point | 182 °C (decomposes) | |
| Optical Activity | [α]20/D +29° (c=2 in 6 M HCl) | |
| Appearance | White crystalline powder | [1] |
| Solubility | Soluble in water and ethanol, insoluble in ether. | [1] |
Table 2: Properties of N-Methyl-L-glutamic Acid
| Property | Value | Reference(s) |
| CAS Number | 35989-16-3 | [4] |
| Molecular Formula | C6H11NO4 | |
| Molecular Weight | 161.157 g/mol | |
| Biological Activity | Reported to have cytotoxic effects as an L-glutamic acid analog. |
Table 3: Properties of L-Glutamic Acid Dimethyl Ester Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 23150-65-4 | [5][6] |
| Molecular Formula | C7H13NO4.HCl | [5][6] |
| Molecular Weight | 211.7 g/mol | [6] |
| Storage Temperature | 2-8°C | [5] |
Table 4: Inferred Properties of H-N-Me-Glu(OMe)-OH.HCl
| Property | Inferred Value | Justification |
| Molecular Formula | C7H14ClNO4 | Addition of a methyl group and HCl to L-glutamic acid 5-methyl ester. |
| Molecular Weight | 211.64 g/mol | Based on the inferred molecular formula. |
| Appearance | Likely a white to off-white solid | Based on the appearance of similar amino acid hydrochlorides. |
| Solubility | Expected to be soluble in water and polar organic solvents. | The hydrochloride salt form generally increases aqueous solubility. |
Experimental Protocols
Detailed experimental protocols for the synthesis of H-N-Me-Glu(OMe)-OH.HCl are not explicitly published. However, a plausible synthetic route can be devised based on established methods for the N-methylation and esterification of amino acids. The following are detailed protocols for the synthesis of key precursors.
Synthesis of L-Glutamic Acid 5-Methyl Ester
This protocol is adapted from a known procedure for the selective esterification of the γ-carboxylic acid of L-glutamic acid.[1]
Materials:
-
L-Glutamic Acid
-
Methanol
-
Concentrated Sulfuric Acid or Hydrochloric Acid (catalyst)
Procedure:
-
Suspend L-glutamic acid in anhydrous methanol.
-
Cool the suspension in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid or bubble gaseous hydrochloric acid through the mixture with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Neutralize the catalyst with a suitable base (e.g., sodium bicarbonate or an amine base).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Synthesis of N-Methyl-L-glutamic Acid
A common method for the N-methylation of amino acids involves the formation and subsequent reductive cleavage of a 1,3-oxazolidin-5-one.[4]
Materials:
-
L-Glutamic Acid
-
Formaldehyde
-
A reducing agent (e.g., sodium borohydride or catalytic hydrogenation)
-
Appropriate solvents (e.g., aqueous methanol)
Procedure:
-
Dissolve L-glutamic acid in an appropriate solvent system.
-
Add aqueous formaldehyde to form the corresponding 1,3-oxazolidin-5-one intermediate.
-
After formation of the intermediate, perform a reductive cleavage using a suitable reducing agent. For example, add sodium borohydride portion-wise at a controlled temperature.
-
Acidify the reaction mixture to quench the excess reducing agent and to protonate the product.
-
The N-methyl-L-glutamic acid can be isolated by adjusting the pH to its isoelectric point, leading to precipitation, or by ion-exchange chromatography.
Proposed Synthetic Workflow for H-N-Me-Glu(OMe)-OH.HCl
A logical approach to synthesize the target compound involves a multi-step process. The following workflow outlines a plausible synthetic route, which would require optimization of reaction conditions and purification methods.
Caption: Proposed synthetic routes to H-N-Me-Glu(OMe)-OH.HCl.
Biological Context and Potential Applications
While no specific biological activity has been reported for H-N-Me-Glu(OMe)-OH.HCl, its structural similarity to L-glutamic acid suggests potential interactions with glutamate receptors and transporters. N-methylated amino acids are often used to probe these systems due to their altered binding kinetics and metabolic stability. The cytotoxic effects noted for the parent compound, N-methyl-L-glutamic acid, suggest that its derivatives could be investigated for applications in oncology. Furthermore, as a protected and activated amino acid derivative, it holds potential as a building block in the synthesis of novel peptides and peptidomimetics for drug development.
Conclusion
This technical guide has synthesized the available information on the chemical properties of H-N-Me-Glu(OMe)-OH.HCl by examining its constituent parts and closely related analogs. While direct experimental data remains elusive, the provided information on the physicochemical properties of related compounds, detailed synthetic protocols for precursors, and a proposed synthetic workflow offer a solid foundation for researchers. The lack of comprehensive data highlights an opportunity for further research to fully characterize this compound and explore its potential in medicinal chemistry and drug development. Future work should focus on executing the proposed synthetic routes, characterizing the final product using modern analytical techniques (NMR, MS, etc.), and evaluating its biological activity.
References
- 1. L-Glutamic Acid 5-Methyl Ester (5-Methyl L-Glutamate) BP EP USP CAS 1499-55-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 2. L-Glutamic acid 5-methyl ester, 99% 25 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 3. clearsynth.com [clearsynth.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Detection [iris-biotech.de]
- 6. peptide.com [peptide.com]
